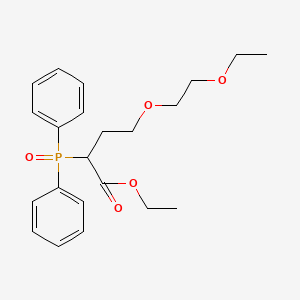
ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective and commonly used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.
科学研究应用
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is widely used in scientific research to study the behavior and physiology of insects. It is also used in the development of new insect repellents and insecticides. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is used in the field of entomology to study insect behavior, such as the attraction of mosquitoes to human skin. It is also used in the field of pharmacology to study the effects of insecticides on the nervous system of insects.
作用机制
The mechanism of action of ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is not fully understood, but it is believed to work by interfering with the olfactory receptors of insects. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is thought to mask the scent of human skin, making it difficult for insects to detect and locate their prey. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate may also interfere with the ability of insects to detect carbon dioxide, which is a primary attractant for many insects.
Biochemical and Physiological Effects:
ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate has been shown to have no significant toxic effects on humans or animals when used as directed. However, some studies have suggested that ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate may have neurotoxic effects on insects and may interfere with the development of the nervous system in some species. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate has also been shown to have some repellent effects on ticks and other arthropods.
实验室实验的优点和局限性
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is a widely used insect repellent that has been shown to be effective against a wide range of insects. It is easy to use and has a long shelf life. However, ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate can be expensive, and some insects have been shown to develop resistance to ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate over time. ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate can also be toxic to some aquatic organisms and should be used with caution in aquatic environments.
未来方向
There is still much to be learned about the mechanism of action of ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate and its effects on insects and other organisms. Future research could focus on developing new insect repellents and insecticides that are more effective and less toxic than ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate. Research could also focus on the development of new methods for studying insect behavior and physiology, such as the use of genetic and molecular techniques. Finally, research could focus on the ecological effects of ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate and other insecticides on non-target organisms and the environment as a whole.
合成方法
Ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate is synthesized through a multi-step process that involves the reaction of phosphorus oxychloride with 2-ethoxyethanol to form ethyl 2-(2-ethoxyethoxy)ethylphosphonate. This intermediate is then reacted with butyric anhydride to form ethyl 2-(diphenylphosphoryl)-4-(2-ethoxyethoxy)butanoate, which is the final product.
属性
IUPAC Name |
ethyl 2-diphenylphosphoryl-4-(2-ethoxyethoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O5P/c1-3-25-17-18-26-16-15-21(22(23)27-4-2)28(24,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWARJPIQMTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(diphenylphosphoryl)(hydroxy)methyl]-1-methylpyridinium iodide](/img/structure/B5054553.png)
![2-[(dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5054559.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5054565.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5054572.png)

![N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5054597.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5054601.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B5054605.png)
![4,4,7-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5054619.png)
![1-cyclopropyl-5-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5054624.png)
![5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5054626.png)
![(3-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5054628.png)

![N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5054636.png)